(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride

Catalog No.
S14028853
CAS No.
M.F
C6H16ClNO
M. Wt
153.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride

Product Name

(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride

IUPAC Name

(3R,4S)-4-amino-3-methylpentan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

InChI

InChI=1S/C6H15NO.ClH/c1-5(3-4-8)6(2)7;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

ZGWJVTYKYVLHIM-IBTYICNHSA-N

Canonical SMILES

CC(CCO)C(C)N.Cl

Isomeric SMILES

C[C@H](CCO)[C@H](C)N.Cl

(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride is a chiral amine compound characterized by its specific stereochemistry and functional groups. Its structure features an amino group (-NH2) and a hydroxyl group (-OH), making it a member of the class of amino alcohols. The compound is primarily recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.

The chemical reactivity of (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride involves several types of reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can engage in acid-base reactions, particularly when interacting with strong acids or bases.
  • Formation of Derivatives: The compound can undergo acylation or alkylation to form various derivatives, which may enhance its biological activity or alter its solubility.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and chemical research.

The biological activity of (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride is primarily linked to its ability to interact with biological systems. It may exhibit:

  • Pharmacological Effects: Potential effects on neurotransmitter systems due to its amine functionality, possibly influencing mood or cognitive functions.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may have similar properties.
  • Toxicity and Safety Profile: Understanding the dosage-dependent effects is critical, as higher concentrations may lead to adverse effects, necessitating bioassays for evaluation .

Several synthetic routes can be employed to produce (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to ensure stereochemical integrity.
  • Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another.
  • Reduction Reactions: Reducing corresponding carbonyl compounds (e.g., ketones or aldehydes) using reducing agents like lithium aluminum hydride or borane.

These methods allow for the efficient production of the compound while maintaining its desired stereochemistry.

The applications of (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride span various fields:

  • Pharmaceutical Development: As a potential drug candidate due to its biological activity.
  • Chemical Research: Used as an intermediate in the synthesis of more complex molecules.
  • Biochemical Studies: Investigated for its role in enzyme catalysis or as a substrate in metabolic pathways.

These applications highlight the compound's versatility and importance in both research and industry.

Interaction studies involving (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride focus on:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Mechanistic Studies: Understanding how the compound exerts its effects at the molecular level, including potential pathways involved in its action.
  • Toxicological Assessments: Determining safe dosage levels and understanding any adverse interactions with other compounds.

Such studies are essential for establishing the safety and efficacy of the compound in therapeutic contexts .

Similar Compounds

Several compounds share structural similarities with (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride, which can provide insight into its uniqueness:

Compound NameStructure SimilarityUnique Properties
2-Amino-2-methylpropan-1-olSimilar amine and alcohol groupsOften used as a chiral auxiliary
1-Amino-2-propanolContains amino and hydroxyl groupsExhibits different solubility characteristics
3-Amino-1-butanolSimilar chain lengthDifferent stereochemistry affecting activity
4-AminobutanolSimilar functional groupsPotentially different pharmacological profiles

These compounds illustrate variations in structure and function that can influence their biological activity and applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

153.0920418 g/mol

Monoisotopic Mass

153.0920418 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types